1-Cinnamoylpyrrole
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Overview
Description
1-Cinnamoylpyrrole is an organic compound with the chemical formula C₁₃H₁₁NO. It is structurally characterized by the presence of a cinnamoyl group attached to a pyrrole ring. This compound appears as a white to light yellow crystalline solid and has a melting point of approximately 98-102°C .
Mechanism of Action
Target of Action
1-Cinnamoylpyrrole is an amide It is related to pd-l1 and pd-1 proteins , which play a crucial role in the immune system’s response to cancer cells.
Biochemical Pathways
This compound may influence the NF-κB and NRF2 signaling pathways . These pathways play a significant role in regulating immune responses and oxidative stress, respectively.
Result of Action
This compound has been found to significantly affect neuroinflammation and oxidative stress .
Preparation Methods
1-Cinnamoylpyrrole can be synthesized through various chemical routesThis can be achieved through a reaction between cinnamoyl chloride and pyrrole in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions and yields this compound as the primary product.
Industrial production methods for this compound are not extensively documented, but the synthesis process can be scaled up using standard organic synthesis techniques. The purity of the compound can be enhanced through recrystallization or chromatographic purification methods.
Chemical Reactions Analysis
1-Cinnamoylpyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, where halogens or other electrophiles replace hydrogen atoms. Common reagents for these reactions include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield cinnamic acid derivatives, while reduction with sodium borohydride can produce cinnamyl alcohol derivatives .
Scientific Research Applications
1-Cinnamoylpyrrole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the synthesis of materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
1-Cinnamoylpyrrole can be compared with other similar compounds, such as:
1-Cinnamoylpyrrolidine: This compound has a similar structure but contains a pyrrolidine ring instead of a pyrrole ring.
Piperlotine A: Another related compound with a similar cinnamoyl group attached to a different nitrogen-containing ring.
Piplartine: A compound with a similar cinnamoyl group but different overall structure and biological activities.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Properties
IUPAC Name |
(E)-3-phenyl-1-pyrrol-1-ylprop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-11H/b9-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEBNIVZHWCOPZ-CMDGGOBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N2C=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N2C=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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